Decaprenol

CAS No.: 51743-70-5

Cat. No.: VC8122755

Molecular Formula: C50H82O

Molecular Weight: 699.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51743-70-5 |

|---|---|

| Molecular Formula | C50H82O |

| Molecular Weight | 699.2 g/mol |

| IUPAC Name | (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol |

| Standard InChI | InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |

| Standard InChI Key | RORDEOUGMCQERP-CMVHWAPMSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

| SMILES | CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C |

| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C |

Introduction

Chemical Identity and Structural Properties of Decaprenol

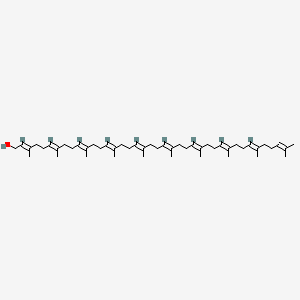

Decaprenol, systematically named 2,6,10,14,18,22,26,30,34,38-Tetracontadecaen-1-ol,3,7,11,15,19,23,27,31,35,39-decamethyl-, (all-E)-, is a long-chain polyisoprenoid alcohol with a molecular weight of 699.2 g/mol . Its fully unsaturated structure consists of ten trans-configured isoprene units (), resulting in a 50-carbon backbone (Fig. 1). The terminal hydroxyl group enables phosphorylation, forming decaprenyl phosphate (), which is biologically active as a glycosyl carrier in bacterial cell wall synthesis .

Table 1: Key Chemical Properties of Decaprenol

| Property | Value |

|---|---|

| CAS Number | 15575-04-9 |

| Molecular Formula | |

| Molecular Weight | 699.2 g/mol |

| Isoprene Units | 10 (all-trans configuration) |

| Primary Derivative | Decaprenyl phosphate |

The stereochemistry of decaprenol’s isoprene units is critical for its function. Unlike shorter polyisoprenoids like farnesyl () or geranylgeranyl () phosphates, decaprenol’s elongated structure allows it to anchor complex glycans during cell wall assembly .

Biosynthesis of Decaprenyl Phosphate in Mycobacterium tuberculosis

Decaprenyl phosphate is synthesized via a two-enzyme pathway involving Rv1086 and Rv2361c, genes encoding prenyl diphosphate synthases in M. tuberculosis .

Enzymatic Steps in Decaprenyl Diphosphate Formation

-

Rv1086 (ω,E,Z-Farnesyl Diphosphate Synthase): This enzyme produces ω,E,Z-farnesyl diphosphate (ω,E,Z-FPP), a 15-carbon intermediate with mixed stereochemistry at the α-isoprene unit.

-

Rv2361c (Decaprenyl Diphosphate Synthase): Utilizing ω,E,Z-FPP as a primer, Rv2361c sequentially adds seven isopentenyl diphosphate (IPP) units to form decaprenyl diphosphate () (Fig. 2). Kinetic studies reveal a of 89 μM for IPP and a catalytic efficiency () of when ω,E,Z-FPP is the allylic substrate .

Table 2: Kinetic Parameters of Rv2361c with Allylic Substrates

| Substrate | (μM) | (s⁻¹) | (M⁻¹s⁻¹) |

|---|---|---|---|

| Geranyl diphosphate (GPP) | 490 | 0.021 | 43 |

| ω,E,Z-FPP | 84 | 1.0 | 11,900 |

| Geranylgeranyl diphosphate (GGPP) | 40 | 0.38 | 9,500 |

Functional Role in Cell Wall Biosynthesis

Decaprenyl phosphate is indispensable for constructing the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM), which confer impermeability and virulence to M. tuberculosis .

Arabinogalactan Synthesis

Decaprenyl phosphate transports arabinose residues to the growing arabinogalactan chain, a heteropolysaccharide cross-linked to peptidoglycan. This process requires the coordinated activity of:

-

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): Converts decaprenylphosphoryl-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA) via a keto intermediate (DPX) .

Figure 3: The DprE1-DprE2 epimerization pathway, essential for generating arabinose donors.

Lipoarabinomannan Assembly

Decaprenyl phosphate also anchors mannose units during LAM biosynthesis, a glycolipid critical for immune evasion. Disruption of decaprenyl phosphate synthesis arrests LAM formation, rendering mycobacteria susceptible to host defenses .

Targeting Decaprenol-Dependent Pathways for Tuberculosis Therapy

The vulnerability of DprE1 and decaprenyl phosphate synthesis has spurred drug discovery efforts.

Covalent DprE1 Inhibitors

-

Benzothiazinones (BTZs): BTZ043 irreversibly inhibits DprE1 by forming a covalent adduct with Cys387 after nitroreduction to a nitroso intermediate (Fig. 4) .

-

Nitroquinoxalines (NQs): Analogues like DNB1 exhibit nanomolar activity against M. tuberculosis (MIC = 0.06 μM) .

Table 3: Promising DprE1 Inhibitors in Development

| Compound Class | Mechanism | MIC (M. tuberculosis) |

|---|---|---|

| Benzothiazinones | Covalent (Cys387) | 0.001–0.1 μM |

| Nitroquinoxalines | Covalent (Cys387) | 0.06–2.5 μM |

| Dinitrobenzamides | Covalent (Cys387) | 0.2–5.0 μM |

Noncovalent Inhibitors

Compounds like TCA1 compete with DPR for the DprE1 active site, offering reversible inhibition with reduced risk of resistance .

Comparative Analysis with Other Polyisoprenoid Phosphates

Decaprenyl phosphate’s unique role in mycobacteria distinguishes it from shorter-chain polyisoprenoids in other organisms:

| Polyisoprenoid | Chain Length | Primary Role | Organism |

|---|---|---|---|

| Farnesyl | Protein prenylation | Eukaryotes | |

| Geranylgeranyl | Membrane anchoring | Archaea, Eukaryotes | |

| Undecaprenyl | Peptidoglycan biosynthesis | Gram-positive bacteria | |

| Decaprenyl | Arabinogalactan/LAM biosynthesis | Mycobacterium |

The length of decaprenyl phosphate is optimized for interacting with mycobacterial glycosyltransferases, a feature absent in other systems .

Recent Advances and Future Directions

Structural studies of DprE1-inhibitor complexes (e.g., PDB: 4FDN) have guided the design of next-generation compounds with improved pharmacokinetics . Additionally, CRISPRi screens have identified auxiliary genes in decaprenyl phosphate metabolism, revealing new targets for combination therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume